molecular formula C20H21N5O3S2 B6546509 N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946349-78-6

N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546509
CAS No.: 946349-78-6
M. Wt: 443.5 g/mol
InChI Key: KWGAJVZFVVFPCS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.10858190 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiadiazole moiety, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2S2C_{18}H_{20}N_4O_2S_2, with a molecular weight of approximately 394.51 g/mol. The structural components include:

  • Thiadiazole ring : Contributes to the biological activity.
  • Acetamide group : Enhances solubility and bioavailability.
  • Ethoxy and methylphenyl substituents : May influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and growth.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance:

  • A study reported that similar compounds demonstrated IC50 values ranging from 0.794 µM to 9 µM against various cancer cell lines, including breast and prostate cancers .
  • The structure–activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activities:

  • Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups on the aromatic rings enhances their activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiadiazole-based compounds:

  • These compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : In vitro studies showed that this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), with an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : In a comparative study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiadiazole ring improved antibacterial activity, highlighting the importance of structural optimization in drug design .

Data Tables

Biological Activity Target Cell Line IC50 Value (µM) Reference
AnticancerMDA-MB-2316.5
AntimicrobialS. aureus12
Anti-inflammatoryRAW 264.715

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing thiadiazole moieties have been linked to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties
Thiadiazole derivatives have also been studied for their antimicrobial activity. The presence of the ethoxy and methylphenyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. This property could make it effective against various bacterial and fungal strains .

Pharmacology

Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes that are crucial in metabolic pathways. For instance, studies on similar compounds have shown that they can inhibit enzymes involved in the synthesis of nucleic acids, which is vital for cell proliferation. This mechanism could be leveraged for therapeutic purposes in treating diseases characterized by rapid cell division, such as cancer .

Anti-inflammatory Effects
There is emerging evidence suggesting that thiadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for their use in treating inflammatory conditions .

Agrochemistry

Pesticidal Activity
Research into the applications of thiadiazole compounds in agriculture has revealed their potential as pesticides. The unique structural features of this compound may allow it to disrupt pest metabolism or interfere with their reproductive systems . This could lead to effective pest control strategies that minimize environmental impact.

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant apoptosis in cancer cell lines using thiadiazole derivatives similar to the compound .
Study BAntimicrobialShowed efficacy against Gram-positive and Gram-negative bacteria with a focus on structure-activity relationships.
Study CEnzyme InhibitionIdentified inhibition of key metabolic enzymes leading to reduced proliferation in targeted cell types.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-3-28-16-10-8-14(9-11-16)21-17(26)12-29-20-25-24-19(30-20)23-18(27)22-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGAJVZFVVFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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